molecular formula C19H28Cl2N4O B1670505 Didesmethyl cariprazine CAS No. 839712-25-3

Didesmethyl cariprazine

Cat. No. B1670505
M. Wt: 399.4 g/mol
InChI Key: UMTWXZNVNBBFLC-SHTZXODSSA-N
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Description

Didesmethyl cariprazine (DDCAR) is a major active metabolite of Cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist . It is used for the treatment of adults with schizophrenia and manic/mixed episodes associated with bipolar I disorder . DDCAR has a long half-life of 1-3 weeks .


Synthesis Analysis

Cariprazine undergoes demethylation to produce two major active metabolites, desmethyl-cariprazine (DCAR) and DDCAR, in both humans and rodents . Cariprazine is metabolized by hydroxylation and dealkylation mainly via the enzyme CYP3A4 and, to a lesser extent, via CYP2D6 .


Molecular Structure Analysis

The chemical formula of DDCAR is C19H28Cl2N4O . Its exact mass is 398.16 and its molecular weight is 399.360 .


Chemical Reactions Analysis

Cariprazine, DCAR, and DDCAR act as partial agonists at D2 and D3 receptors . Cariprazine and DDCAR were full agonists, whereas DCAR was a partial agonist at 5-HT 1A receptors . Cariprazine, DCAR, and DDCAR were pure antagonists at human 5-HT 2B receptors .


Physical And Chemical Properties Analysis

DDCAR has an elemental composition of C, 57.14; H, 7.07; Cl, 17.75; N, 14.03; O, 4.01 .

Scientific Research Applications

Pharmacology and Clinical Utility

Didesmethyl cariprazine, a metabolite of cariprazine, plays a significant role in its pharmacological profile. Cariprazine is known for its partial agonism at dopamine D2 and D3 receptors, with a higher affinity for D3 receptors. This feature distinguishes it from many older antipsychotics which predominantly act as D2 antagonists. Didesmethyl cariprazine, due to its slow clearance and long elimination half-lives, contributes significantly to the pharmacological effects of cariprazine in schizophrenia treatment. Its steady state is not reached within 3 weeks of dosing, indicating a prolonged presence in the system (Caccia, Invernizzi, Nobili, & Pasina, 2013).

Pharmacokinetics in Schizophrenia

A clinical study on cariprazine in schizophrenia patients highlighted the pharmacokinetics of its metabolites, including didesmethyl-cariprazine. Steady state for this metabolite was achieved in about 4 weeks. The prolonged terminal half-lives of didesmethyl-cariprazine, ranging from 314 to 446 hours, underlines its persistent effect in treatment regimes. This finding is crucial for understanding the drug's pharmacokinetic behavior in the context of schizophrenia treatment (Nakamura et al., 2016).

Contribution to Efficacy and Safety

Didesmethyl cariprazine's longer half-life than cariprazine indicates its significant contribution to the drug's overall efficacy and safety profile. In the context of psychiatric disorders management, such as schizophrenia and bipolar disorder, this metabolite's role is pivotal. Its steady pharmacokinetic profile suggests a consistent therapeutic effect, contributing to the treatment's overall efficacy and tolerability (Campbell, Diduch, Gardner, & Thomas, 2017).

Pharmacological Characterization

Didesmethyl cariprazine exhibits a pharmacological profile similar to cariprazine, as observed in various in vitro and in vivo studies. This similarity suggests that didesmethyl cariprazine plays a significant role in the clinical efficacy of cariprazine. It maintains high affinity and partial agonist activity at dopamine and serotonin receptors, indicative of its contribution to cariprazine's therapeutic action (Kiss et al., 2019).

properties

IUPAC Name

[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTWXZNVNBBFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didesmethyl cariprazine

CAS RN

839712-25-3
Record name Didesmethyl cariprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDESMETHYL CARIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
A Periclou, L Phillips, P Ghahramani, M Kapás… - European Journal of …, 2021 - Springer
… , desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). DCAR is further … CAR cariprazine, DCAR desmethyl-cariprazine, DDCAR didesmethyl-cariprazine, Total …
Number of citations: 14 link.springer.com
L Citrome - Expert opinion on drug metabolism & toxicology, 2013 - Taylor & Francis
… metabolites: desmethyl-cariprazine and didesmethyl-cariprazine, the latter having a longer half-life than cariprazine. Exposure to didesmethyl-cariprazine exceeded that of the parent …
Number of citations: 146 www.tandfonline.com
S Caccia, RW Invernizzi, A Nobili… - Therapeutics and clinical …, 2013 - Taylor & Francis
… cariprazine to 2–3 weeks for didesmethyl-cariprazine. Exposure to the latter was several times that for cariprazine, although didesmethyl-cariprazine did not reach steady state within the …
Number of citations: 73 www.tandfonline.com
RH Campbell, M Diduch, KN Gardner… - Mental Health …, 2017 - meridian.allenpress.com
… It is both a dopamine type 2 and dopamine type 3 partial agonist with 2 equipotent metabolites, desmethyl cariprazine and didesmethyl cariprazine, of which didesmethyl cariprazine …
Number of citations: 38 meridian.allenpress.com
T Nakamura, T Kubota, A Iwakaji, M Imada… - Drug Design …, 2016 - Taylor & Francis
… , have similar pharmacological activity as cariprazine, though didesmethyl-cariprazine has a much longer terminal half-life. Citation24 Studies in healthy volunteers and patients with …
Number of citations: 79 www.tandfonline.com
B Kiss, Z Némethy, K Fazekas, D Kurkó… - Drug Design …, 2019 - Taylor & Francis
… D 3 /D 2 receptor partial agonist and serotonin 5-HT 1A receptor partial agonist, has two major human metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR…
Number of citations: 36 www.tandfonline.com
L Citrome - Clinical Schizophrenia & Related Psychoses, 2016 - meridian.allenpress.com
… -cariprazine and didesmethyl-cariprazine; the latter’s half-life is substantially longer than that for cariprazine and systemic exposure to didesmethyl-cariprazine is several times higher …
Number of citations: 60 meridian.allenpress.com
A Patel, A Patel, D Patel, K Patel… - CNS & Neurological …, 2023 - ingentaconnect.com
Cariprazine is a piperazine derivative approved by the USFDA in 2015 as a novel atypical antipsychotic drug (APD) to treat adults with schizophrenia and bipolar manic or mixed …
Number of citations: 2 www.ingentaconnect.com
CU Correll, R Jain, JM Meyer, A Periclou… - Neuropsychiatric …, 2019 - Taylor & Francis
… Geometric mean values of model-predicted plasma concentrations for total active cariprazine moieties (sum of cariprazine, desmethyl-cariprazine, and didesmethyl-cariprazine) were …
Number of citations: 27 www.tandfonline.com
PL McCormack - Drugs, 2015 - Springer
… At steady state, didesmethyl cariprazine was the main drug entity in plasma, with … didesmethyl cariprazine [7]. Desmethyl cariprazine is further metabolized to didesmethyl cariprazine by …
Number of citations: 34 link.springer.com

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